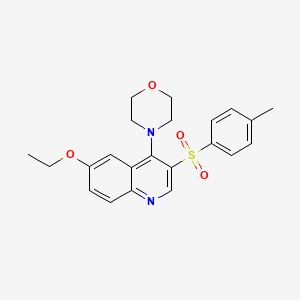

![molecular formula C21H22FN3O5 B2873455 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-62-1](/img/structure/B2873455.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

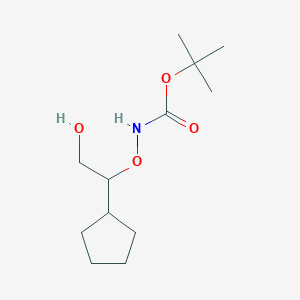

The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether. It also contains a fluorophenyl group (4-fluorophenyl), which is a type of aromatic compound that contains a fluorine atom. The morpholinoethyl group (2-morpholinoethyl) is a type of amine. The oxalamide group likely refers to a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The benzodioxole and fluorophenyl groups are likely to contribute to the overall stability of the molecule due to their aromatic nature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group might influence its solubility, boiling point, and melting point .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Techniques : A study detailed an efficient stereoselective synthesis method for an orally active NK(1) receptor antagonist, showcasing a process that might be relevant for synthesizing compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide. This synthesis involves a novel crystallization-induced asymmetric transformation, highlighting the compound's potential in pharmaceutical applications (Brands et al., 2003).

Role in Orexin-1 Receptor Mechanisms : Research on the effects of various OX1R antagonists in a binge eating model in rats indicated the significant role of OX1R mechanisms in compulsive food consumption, which could inform the therapeutic potential of similar compounds in treating eating disorders (Piccoli et al., 2012).

Water-Soluble Antagonists for Clinical Administration : A study on the development of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the potential of such compounds in clinical settings for treating emesis and depression, suggesting applications for similar oxalamide derivatives (Harrison et al., 2001).

Herbicidal Activity : The synthesis and evaluation of certain fluorophenyl morpholine derivatives for their herbicidal activity, including the inhibition of protoporphyrinogen oxidase (protox), indicate the agricultural applications of such compounds. These findings suggest that derivatives like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide could have potential as novel herbicides (Huang et al., 2005).

Inhibition of Human Neutrophil Elastase : Exploring analogs of certain compounds for their ability to inhibit human neutrophil elastase (HNE) points towards the therapeutic potential of oxalamide derivatives in treating conditions associated with HNE activity, such as inflammatory diseases (Burkhart et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMQXOICTSKFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)

![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)

![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)

![1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2873391.png)

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)